molecular formula C9H12INO3S B2812076 4-iodo-N-(2-methoxyethyl)benzenesulfonamide CAS No. 403792-77-8

4-iodo-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B2812076
CAS RN: 403792-77-8
M. Wt: 341.16
InChI Key: MRCSGMSWDXJCPY-UHFFFAOYSA-N
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Description

4-iodo-N-(2-methoxyethyl)benzenesulfonamide, also known as IMB-6, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a sulfonamide derivative that has shown potential in treating various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 4-iodo-N-(2-methoxyethyl)benzenesulfonamide is not fully understood. However, studies suggest that it exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression. Additionally, 4-iodo-N-(2-methoxyethyl)benzenesulfonamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
4-iodo-N-(2-methoxyethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspases and regulating the expression of pro-apoptotic and anti-apoptotic proteins. Additionally, it inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. Inflammatory cells, it reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been shown to have antioxidant activity, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

4-iodo-N-(2-methoxyethyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has good solubility in organic solvents. Additionally, it has low toxicity and is stable under physiological conditions. However, one limitation of 4-iodo-N-(2-methoxyethyl)benzenesulfonamide is its poor water solubility, which can limit its bioavailability in vivo. Moreover, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 4-iodo-N-(2-methoxyethyl)benzenesulfonamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Moreover, 4-iodo-N-(2-methoxyethyl)benzenesulfonamide has shown potential as a therapeutic agent for neurological disorders, and more research is needed to explore its efficacy in this area. Finally, the development of novel analogs of 4-iodo-N-(2-methoxyethyl)benzenesulfonamide with improved pharmacological properties is an exciting area of future research.
Conclusion:
In conclusion, 4-iodo-N-(2-methoxyethyl)benzenesulfonamide (4-iodo-N-(2-methoxyethyl)benzenesulfonamide) is a sulfonamide derivative that has gained significant attention for its potential therapeutic applications. It has shown promise in treating cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it is thought to exert its effects by inhibiting specific enzymes and signaling pathways. Although it has several advantages for lab experiments, its poor water solubility and limited understanding of its mechanism of action are significant limitations. Nonetheless, the development of novel analogs and further research on its therapeutic potential are exciting areas of future research.

Scientific Research Applications

4-iodo-N-(2-methoxyethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promise in treating cancer by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-iodo-N-(2-methoxyethyl)benzenesulfonamide has demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Moreover, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-iodo-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCSGMSWDXJCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-N-(2-methoxyethyl)benzenesulfonamide

Synthesis routes and methods I

Procedure details

The title compound was prepared from [2-(methyloxy)ethyl]amine and 4-iodobenzenesulfonyl chloride using a similar procedure to that described for Description 30.
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Synthesis routes and methods II

Procedure details

A solution of 4-iodophenylsulphonyl chloride (3.64 g, 12 mmol) in DCM (30 ml) was added dropwise to a solution of 2-methoxyethylamine (1.3 ml, 15 mmol) and triethylamine (2 ml, 15 mmol) in DCM (60 ml) cooled by an ice bath to 0° C. The mixture was then allowed to warm to ambient temperature and stirred for 1 hour. The solvent was removed by evaporation and the resulting oil dissolved EtOAc (100 ml) and washed with 1N aqueous citric acid solution (2×100 ml), brine (100 ml) and dried. The volatiles were removed by evaporation to give the title compound (4.1 g, 100%) as a clear oil. NMR 3.12 (2H, q), 3.28 (3H, s), 3.44 (2H, t), 4.90 (1H, t), 7.57 (2H, d), 7.81 (2H, d); m/z: 342.
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3.64 g
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1.3 mL
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2 mL
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30 mL
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60 mL
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Yield
100%

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